1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
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Overview
Description
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O This compound is known for its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and an ethanone group
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Limited industrial applications, primarily in the production of research chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone can be compared to other similar compounds, such as:
1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone: Similar structure but different substituents.
1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring instead of a pyrimidine ring.
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWBWHLVQIFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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